molecular formula C19H21N3O3 B4082522 2-(4-methyl-1-piperidinyl)-5-nitro-N-phenylbenzamide

2-(4-methyl-1-piperidinyl)-5-nitro-N-phenylbenzamide

Cat. No. B4082522
M. Wt: 339.4 g/mol
InChI Key: KQQKBVRWESZTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-1-piperidinyl)-5-nitro-N-phenylbenzamide, also known as MNPN, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in the treatment of various diseases.

Mechanism of Action

2-(4-methyl-1-piperidinyl)-5-nitro-N-phenylbenzamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, 2-(4-methyl-1-piperidinyl)-5-nitro-N-phenylbenzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. 2-(4-methyl-1-piperidinyl)-5-nitro-N-phenylbenzamide also inhibits the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation. By inhibiting these pathways, 2-(4-methyl-1-piperidinyl)-5-nitro-N-phenylbenzamide can induce cell death in cancer cells and reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
2-(4-methyl-1-piperidinyl)-5-nitro-N-phenylbenzamide has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to induce cell death in cancer cells by activating apoptotic pathways. 2-(4-methyl-1-piperidinyl)-5-nitro-N-phenylbenzamide has also been shown to reduce inflammation and pain by inhibiting the production of inflammatory molecules in the body. Additionally, 2-(4-methyl-1-piperidinyl)-5-nitro-N-phenylbenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-methyl-1-piperidinyl)-5-nitro-N-phenylbenzamide is its high potency and selectivity for its target enzymes and signaling pathways. This makes it a promising candidate for the development of new therapeutics. However, one of the limitations of 2-(4-methyl-1-piperidinyl)-5-nitro-N-phenylbenzamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(4-methyl-1-piperidinyl)-5-nitro-N-phenylbenzamide has not been extensively studied in animal models, so its safety and efficacy in vivo are not well understood.

Future Directions

There are several future directions for the study of 2-(4-methyl-1-piperidinyl)-5-nitro-N-phenylbenzamide. One potential direction is the development of new formulations of 2-(4-methyl-1-piperidinyl)-5-nitro-N-phenylbenzamide that improve its solubility and bioavailability. Another direction is the study of 2-(4-methyl-1-piperidinyl)-5-nitro-N-phenylbenzamide in animal models to better understand its safety and efficacy in vivo. Additionally, 2-(4-methyl-1-piperidinyl)-5-nitro-N-phenylbenzamide could be studied in combination with other drugs to improve its therapeutic effects. Finally, the development of new derivatives of 2-(4-methyl-1-piperidinyl)-5-nitro-N-phenylbenzamide with improved potency and selectivity could lead to the development of new and more effective therapeutics.

Scientific Research Applications

2-(4-methyl-1-piperidinyl)-5-nitro-N-phenylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. 2-(4-methyl-1-piperidinyl)-5-nitro-N-phenylbenzamide has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(4-methyl-1-piperidinyl)-5-nitro-N-phenylbenzamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-5-nitro-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14-9-11-21(12-10-14)18-8-7-16(22(24)25)13-17(18)19(23)20-15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQKBVRWESZTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylpiperidin-1-yl)-5-nitro-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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